An In-depth Technical Guide to tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: A Key Intermediate in Modern Kinase Inhibitor Synthesis
An In-depth Technical Guide to tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: A Key Intermediate in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic use of highly functionalized intermediates is paramount. tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, a seemingly complex molecule, has emerged as a critical building block, most notably in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Its carefully orchestrated arrangement of a Boc-protected amine, a nitro group, and fluorine and methoxy substituents on an aromatic ring provides a versatile platform for sequential, regioselective chemical transformations.
This technical guide offers an in-depth exploration of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, moving beyond a simple recitation of properties to provide a field-proven perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthesis, its detailed characterization, and its pivotal role in the construction of complex, life-saving therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. The key identifiers and physicochemical characteristics of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1802924-13-5 | |
| Molecular Formula | C₁₂H₁₅FN₂O₅ | |
| Molecular Weight | 286.26 g/mol | [1] |
| Appearance | Solid, off-white to yellow | [1] |
| Purity | Typically ≥95-98% | [1] |
| Melting Point | 110.5-110.7°C | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), N,N-Dimethylacetamide (DMA), and Ethyl Acetate. | |
| Storage | Recommended storage at 2-8°C or room temperature in a dry, well-ventilated area. | |
| InChI Key | KPUXYKMAEDAWET-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is a prime example of strategic amine protection to modulate reactivity for subsequent reactions. The most common and efficient route begins with the commercially available 4-fluoro-2-methoxy-5-nitroaniline.
The core of this synthesis is the protection of the aniline's amino group with a tert-butyloxycarbonyl (Boc) group. This is a critical step for two primary reasons:
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Deactivation of the Amine: The electron-donating amino group is highly activating, which could lead to undesired side reactions in subsequent synthetic steps. The Boc group, being electron-withdrawing, tempers this reactivity.
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Directing Group and Steric Hindrance: The bulky Boc group can influence the regioselectivity of further reactions and prevent N-alkylation or other unwanted transformations of the amino group.
Detailed Experimental Protocol: Boc Protection of 4-fluoro-2-methoxy-5-nitroaniline
This protocol is adapted from established procedures for the synthesis of intermediates for EGFR inhibitors.
Reactants:
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4-fluoro-2-methoxy-5-nitroaniline
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)
Procedure:
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In a round-bottom flask, dissolve 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution.
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Cool the reaction mixture to 0-5°C using an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) in DCM to the cooled mixture.
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Allow the reaction to slowly warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the organic layer with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization or column chromatography to afford tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate as a solid.
Diagram: Synthetic Workflow
Caption: Workflow for the Boc protection of 4-fluoro-2-methoxy-5-nitroaniline.
Spectroscopic Characterization
While a publicly available, peer-reviewed source for the complete experimental NMR data of this specific intermediate is not readily found, its spectral characteristics can be reliably predicted based on the analysis of structurally analogous compounds. The following table outlines the expected ¹H and ¹³C NMR chemical shifts.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton (H-3) | ~8.5-8.7 | d | 1H | Ar-H ortho to NO₂ |
| Aromatic Proton (H-6) | ~7.2-7.4 | d | 1H | Ar-H ortho to F |
| Methoxy Protons | ~3.9-4.1 | s | 3H | -OCH₃ |
| tert-Butyl Protons | ~1.5 | s | 9H | -C(CH₃)₃ |
| Amine Proton | ~9.5-9.8 | br s | 1H | -NH- |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl Carbon | ~152-154 | -C=O (carbamate) |
| Aromatic Carbons | ~150-155 (C-F) | Ar-C |
| ~140-145 (C-O) | Ar-C | |
| ~135-140 (C-N) | Ar-C | |
| ~125-130 (C-NO₂) | Ar-C | |
| ~115-120 (CH) | Ar-CH | |
| ~105-110 (CH) | Ar-CH | |
| Quaternary Carbon | ~80-82 | -C(CH₃)₃ |
| Methoxy Carbon | ~56-58 | -OCH₃ |
| tert-Butyl Carbons | ~28 | -C(CH₃)₃ |
Note: Predicted chemical shifts are based on data from similar substituted nitrophenyl carbamates and may vary depending on the solvent and experimental conditions.[2]
Application in Drug Development: The Synthesis of Osimertinib
The primary and most significant application of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3]
In the synthesis of Osimertinib, this intermediate undergoes a two-step transformation:
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, which is activated by the electron-withdrawing nitro group, is displaced by a secondary amine (N,N,N'-trimethylethane-1,2-diamine). This reaction is highly regioselective due to the electronic activation of the C-F bond.
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Nitro Group Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid or hydrazine hydrate with a catalyst. This newly formed amine is then available for further functionalization.
Diagram: Role in Osimertinib Synthesis
Caption: Simplified workflow showing the transformation of the title compound in the synthesis of Osimertinib.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential. tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is classified with the following hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE):
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Ensure adequate ventilation to avoid breathing dust/fume/gas/mist/vapors/spray.
First Aid Measures:
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If swallowed: Call a poison center or doctor/physician if you feel unwell.
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is a testament to the enabling power of well-designed chemical intermediates. Its synthesis, centered on the strategic Boc protection of a functionalized aniline, sets the stage for its critical role in the multi-step synthesis of complex drug molecules like Osimertinib. The interplay of its functional groups—the labile Boc protecting group, the activatable fluorine atom, and the reducible nitro group—provides a clear and logical pathway for medicinal chemists to construct intricate molecular architectures. This guide has aimed to provide not just the "what" but the "why" behind the synthesis and application of this important compound, offering a deeper understanding for professionals in the field of drug discovery and development.
References
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Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]
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Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at: [Link]
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Supporting Information for "A mild and efficient one-pot synthesis of tert-butyl carbamates from anilines". Indian Academy of Sciences. Available at: [Link]
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Pan, T., et al. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. National Institutes of Health. Available at: [Link]
- Preparation method of osimertinib mesylate process impurity. Google Patents.
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Design and synthesis of novel EGFR kinase inhibitors for the treatment. Dovepress. Available at: [Link]
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Synthesis of new EGFR inhibitors strategy. ResearchGate. Available at: [Link]
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Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. Available at: [Link]
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13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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TERT-BUTYL (4-FLUORO-2-METHOXY-5-NITROPHENYL)CARBAMATE Suppliers. ChemicalRegister.com. Available at: [Link]
